5-Chloroacenaphthenone

Description

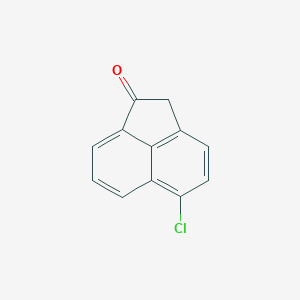

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2H-acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGYNKVSELKHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Chloroacenaphthenone

Established Laboratory Synthesis Routes to 5-Chloroacenaphthenone

The laboratory synthesis of this compound can be approached through multi-step sequences that involve the construction of the acenaphthenone core followed by or preceded by chlorination.

Friedel-Crafts Acylation and Subsequent Intramolecular Cyclization Protocols

A primary strategy for the synthesis of the acenaphthenone skeleton involves the application of Friedel-Crafts chemistry. This approach typically begins with a suitably substituted naphthalene (B1677914) precursor. The synthesis of acenaphthene (B1664957) itself has been historically achieved through the cyclization of α-ethylnaphthalene. wikipedia.org A similar logic can be applied to the synthesis of acenaphthenone derivatives.

The general protocol involves two key steps:

Friedel-Crafts Acylation: A substituted naphthalene is acylated to introduce a side chain that can later be cyclized. For the synthesis of this compound, one could envision starting with a chloronaphthalene derivative. The acylation of 1-chloronaphthalene, for instance, has been shown to yield various isomers, with the 4-acetyl-1-chloronaphthalene being a significant product. The choice of acylating agent and Lewis acid catalyst is crucial for directing the regioselectivity of this step.

Intramolecular Cyclization: The acylated naphthalene derivative then undergoes an intramolecular cyclization to form the five-membered ring of the acenaphthenone system. This cyclization is often promoted by a strong acid or another suitable catalyst.

While a specific, detailed protocol for the direct synthesis of this compound via this route is not extensively documented in readily available literature, the principles of Friedel-Crafts reactions on naphthalene derivatives are well-established.

Table 1: Conceptual Friedel-Crafts Approach to this compound

| Step | Description | Reactants | Catalyst/Reagent | Expected Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Chloronaphthalene, Acetyl chloride | Lewis Acid (e.g., AlCl₃) | Acetylchloronaphthalene isomer |

| 2 | Intramolecular Cyclization | Acetylchloronaphthalene isomer | Strong Acid (e.g., H₂SO₄) | This compound |

Regioselective Chlorination Strategies for Acenaphthenone Derivatives

An alternative synthetic route involves the direct chlorination of the pre-formed acenaphthenone skeleton. The success of this approach hinges on the ability to control the regioselectivity of the chlorination reaction to favor the formation of the 5-chloro isomer. The directing effects of the carbonyl group and the inherent reactivity of the acenaphthene aromatic system will govern the position of electrophilic substitution.

Strategies to enhance regioselectivity could involve:

Choice of Chlorinating Agent: Utilizing different chlorinating agents (e.g., Cl₂, N-chlorosuccinimide) can influence the isomeric product distribution.

Catalyst Systems: The use of specific catalysts can direct the chlorination to a particular position. Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation of aromatic compounds. chemrxiv.orgchemrxiv.org

Reaction Conditions: Temperature, solvent, and reaction time can also be optimized to favor the desired isomer.

Investigation of Novel Synthetic Approaches and Methodological Advancements

While established methods provide a foundation for the synthesis of this compound, the development of novel and more efficient synthetic routes is an ongoing area of research. Modern synthetic organic chemistry emphasizes the development of methodologies that are more atom-economical, environmentally benign, and allow for greater control over regioselectivity.

Potential areas for methodological advancements in the synthesis of this compound and its derivatives include:

Transition-Metal Catalyzed C-H Functionalization: Direct, regioselective C-H chlorination of acenaphthenone using advanced catalytic systems (e.g., palladium, rhodium, iridium) could provide a more direct and efficient route to this compound, avoiding the need for multi-step sequences and protecting groups.

Photocatalysis: The use of visible-light photocatalysis for C-H chlorination offers a milder and potentially more selective alternative to traditional methods.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, improve safety, and facilitate scalability.

Novel Cyclization Strategies: Exploration of new methods for the intramolecular cyclization step, potentially involving radical or photochemical pathways, could lead to improved yields and milder reaction conditions.

Formation Pathways of this compound in Environmental Matrices

This compound has been identified as a product of the atmospheric degradation of polycyclic aromatic hydrocarbons (PAHs), specifically acenaphthylene (B141429). This formation pathway is of significant environmental concern due to the potential toxicity of halogenated PAHs.

Chlorine Atom-Initiated Oxidation of Acenaphthylene and Related Polycyclic Aromatic Hydrocarbons

In certain atmospheric environments, particularly in coastal and marine boundary layers where chlorine atom concentrations can be elevated, the chlorine atom (Cl•) initiated oxidation of PAHs is a significant degradation pathway. Acenaphthylene is susceptible to attack by chlorine atoms, leading to the formation of a variety of oxidation products.

Studies have shown that the reaction of chlorine atoms with acenaphthylene in atmospheric simulation chambers results in the formation of several products, including 1,8-naphthalic anhydride, acenaphthenone, acenaphthenequinone, and chloroacenaphthenone. nih.gov The presence of the cyclopenta-fused ring in acenaphthylene influences its reactivity towards chlorine atoms. nih.gov

Atmospheric Reaction Mechanisms Leading to this compound Formation

The formation of this compound from the reaction of acenaphthylene with chlorine atoms is believed to proceed through a complex radical-chain mechanism. The initial step can be either the addition of a chlorine atom to the double bond of the five-membered ring or H-atom abstraction from the aromatic ring.

A plausible mechanism involves the following steps:

Initiation: Photolysis of molecular chlorine (Cl₂) or other chlorine-containing compounds generates chlorine atoms (Cl•).

Propagation:

A chlorine atom adds to the aromatic ring of acenaphthylene, forming a chloro-substituted radical intermediate.

This radical intermediate can then react with molecular oxygen (O₂) to form a peroxy radical.

Subsequent intramolecular reactions and rearrangements of the peroxy radical can lead to the formation of an oxygenated and chlorinated intermediate.

Further oxidation and transformation of this intermediate can ultimately yield this compound.

The reaction is influenced by the concentrations of various atmospheric species, including NOx, O₃, and other radicals.

Table 2: Products from the Chlorine Atom-Initiated Oxidation of Acenaphthylene

| Product | Chemical Formula | Molar Mass ( g/mol ) | Environmental Significance |

| 1,8-Naphthalic anhydride | C₁₂H₆O₃ | 198.18 | Oxygenated PAH, atmospheric particulate matter component |

| Acenaphthenone | C₁₂H₈O | 168.19 | Oxygenated PAH, potential precursor to other products |

| Acenaphthenequinone | C₁₂H₆O₂ | 182.18 | Oxygenated PAH, known atmospheric transformation product |

| Chloroacenaphthenone | C₁₂H₇ClO | 202.64 | Halogenated PAH, potential environmental toxin |

Chemical Reactivity and Mechanistic Studies of 5 Chloroacenaphthenone

Oxidative Transformations and Degradation Pathways Involving 5-Chloroacenaphthenone

This compound, as a halogenated derivative of a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH), is subject to various chemical transformations, particularly oxidative processes relevant to atmospheric chemistry and degradation.

The atmospheric degradation of this compound, like many aromatic compounds, is primarily initiated by reactions with photochemically generated radicals, most notably the hydroxyl radical (OH). copernicus.orgnih.gov While direct kinetic studies on this compound are not extensively detailed in the available literature, the mechanism can be inferred from studies of related compounds such as acenaphthene (B1664957), acenaphthylene (B141429), and chlorobenzene. nih.govresearchgate.net

The process begins with the electrophilic addition of an OH radical to the aromatic system. researchgate.net This addition can occur at various positions on the aromatic rings, forming an OH-adduct (a hydroxycyclohexadienyl-type radical). For halogenated aromatics like chlorobenzene, OH addition is the dominant pathway, with the radical preferentially adding to the ortho and para positions relative to the chlorine atom. nih.gov In the case of this compound, the presence of the carbonyl group and the cyclopenta-fused ring will also influence the sites of OH addition.

Following the initial OH addition, the resulting radical adduct reacts rapidly with atmospheric oxygen (O₂). This can proceed via two primary pathways:

H-abstraction: Oxygen can abstract a hydrogen atom from the hydroxyl group of the adduct, leading to the formation of a chlorophenol-type product and a hydroperoxyl radical (HO₂). nih.gov

O₂ Addition: Oxygen can add to the radical adduct to form a bicyclic peroxy radical (RO₂). researchgate.net This peroxy radical is a key intermediate that can undergo further reactions, including cyclization or reactions with nitrogen oxides (NOx), leading to a cascade of products. copernicus.orgmit.edu These subsequent steps can result in ring-opening, forming multifunctional compounds like dicarbonyls and carboxylic acids, or the formation of other oxygenated PAHs (OPAHs). researchgate.net

It is noteworthy that chloroacenaphthenone has been identified as a product of the atmospheric oxidation of acenaphthylene, confirming its presence and relevance in atmospheric chemical cycles. researchgate.net

Table 1: Plausible Products from the Atmospheric Oxidation of this compound

| Precursor Compound | Initiating Radical | Key Intermediates | Plausible Product Classes |

| This compound | OH | OH-adduct radical, Bicyclic peroxy radical (RO₂) | Hydroxylated this compound, Ring-opened dicarbonyls, Chlorinated phthalic acids |

The presence of the five-membered (cyclopenta-fused) ring is a critical structural feature that significantly influences the chemical reactivity of molecules like this compound. researchgate.netresearchgate.net This ring introduces strain into the polycyclic system compared to PAHs composed solely of six-membered rings. researchgate.net This inherent strain can lead to increased reactivity in several ways:

Electronic Activation: The strain can alter the electronic properties and aromaticity of the molecule, making it more susceptible to electrophilic attack by atmospheric oxidants like OH radicals. researchgate.netrsc.org

Formation of Specific Intermediates: The structure facilitates the formation of specific radical intermediates upon oxidation, which can dictate the subsequent degradation pathways and the final product distribution. The chemistry of cyclopenta-fused PAHs is an active area of research, as their unique structure often leads to distinct biological and chemical activities. nih.gov

Secondary organic aerosol (SOA) is formed in the atmosphere when volatile organic compounds (VOCs) are oxidized to form products of lower volatility, which then partition from the gas phase to the particle phase. wikipedia.org PAHs and their derivatives are recognized as significant precursors to SOA. cmu.educopernicus.orgcolorado.edu

The atmospheric oxidation of this compound is expected to contribute to SOA formation. The mechanistic pathways discussed in section 3.1.1 lead to the creation of more polar and higher molecular weight compounds, such as hydroxylated and nitrated derivatives, as well as ring-opened products like carboxylic acids. These products have significantly lower vapor pressures than the parent compound. wikipedia.org

This reduction in volatility drives the partitioning of these oxidation products onto existing aerosol particles or allows them to nucleate to form new particles. wikipedia.org Large yields of SOA have been observed in laboratory experiments involving the oxidation of the parent compounds, acenaphthene and acenaphthylene, with the major oxidation products found to partition significantly to the particle phase. researchgate.net Given that PAHs are potent SOA precursors, the oxidation of this compound and other halogenated PAHs likely contributes to the burden and chemical composition of atmospheric fine particulate matter. copernicus.orgcolorado.edu

Cycloaddition and Oligomerization Reactions of this compound

The unique structure of this compound, featuring a ketone and a reactive polycyclic framework, presents opportunities for its use as a building block in the synthesis of larger, complex molecules through cycloaddition and coupling reactions.

While the direct cyclotrimerization of this compound itself is not explicitly documented, the concept of [2+2+2] cyclotrimerization is a powerful tool in organic synthesis for constructing benzene (B151609) rings and complex polycyclic systems. dntb.gov.ua This reaction typically involves the transition-metal-catalyzed cyclization of three alkyne molecules. dntb.gov.uarsc.org

Hypothetically, a synthetic strategy could be envisioned where the acenaphthenone core is modified to contain an alkyne functionality. The subsequent intramolecular or intermolecular cyclotrimerization of such a precursor could lead to the formation of highly complex, novel polycyclic aromatic architectures. The synthesis of a molecule like trichlorodecacyclene would likely involve a multi-step process where this compound serves as a starting material for a precursor that could undergo a designed cyclization cascade. This remains a synthetic challenge but highlights the potential of using this compound to access larger, well-defined nanographene-like structures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. researcher.life The carbonyl group in this compound is a key functional handle for engaging in such reactions.

Studies on the related compound, acenaphthylene-1,2-dione (acenaphthenequinone), have shown its utility in MCRs. For instance, it can react with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) in a three-component reaction to synthesize complex imidazole (B134444) derivatives. researchgate.net It is plausible that this compound could participate in similar transformations.

Potential multicomponent reactions involving this compound could include:

Pauson-Khand type reactions: Involving an alkene and carbon monoxide to construct new five-membered rings.

Mannich-type reactions: Reacting with an amine and another carbonyl-containing compound.

Ugi or Passerini reactions: Involving isocyanides to create peptide-like structures.

Furthermore, the C-Cl and C-H bonds on the aromatic scaffold could be activated by transition metal catalysts, allowing for multicomponent coupling reactions that functionalize the aromatic core. nih.gov For example, cobalt-catalyzed three-component couplings have been used to join arenes, alkenes, and alkynes, demonstrating the potential for advanced C-H functionalization strategies. nih.gov

Table 2: Potential Multicomponent Coupling Reactions for this compound

| Reaction Type | Potential Co-Reactants | Resulting Structural Motif |

| Imidazole Synthesis | Aldehyde, Ammonium Acetate | Acenaphtho[1,2-d]imidazole core |

| Pyrano[3,2-b]pyrrole Synthesis | 3-Hydroxypyrrole, Malononitrile | Fused heterocyclic system |

| C-H Functionalization Coupling | Alkene, Alkyne (with transition metal catalyst) | ortho-functionalized arene |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The acenaphthenone ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome directed by the existing substituents: the chloro group and the carbonyl group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a Wheland intermediate or sigma complex. The stability of this intermediate determines the position of substitution.

The reactivity of the this compound aromatic system towards electrophiles is influenced by two competing factors:

The Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. While it deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), its lone pairs can stabilize the carbocation intermediate through resonance (+R effect) when the attack occurs at the ortho or para positions.

The Carbonyl Group (-C=O): The carbonyl group is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the reaction rate.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would likely require harsh conditions, such as the use of strong acids and high temperatures, to proceed at a reasonable rate.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Chloro-4-nitroacenaphthenone and 5-Chloro-6-nitroacenaphthenone |

| Bromination | Br2, FeBr3 | 4-Bromo-5-chloroacenaphthenone and 6-Bromo-5-chloroacenaphthenone |

| Sulfonation | SO3, H2SO4 | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This reaction is generally difficult for simple haloarenes and requires either extremely harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the chlorine atom is the potential leaving group. The carbonyl group, being strongly electron-withdrawing, can activate the ring towards nucleophilic attack. Although not directly ortho or para, its electron-withdrawing influence across the fused ring system could facilitate the displacement of the chloride ion by strong nucleophiles. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Potential nucleophiles for this reaction could include ammonia, amines, alkoxides, and hydroxides. The reaction would likely require elevated temperatures and a polar aprotic solvent to facilitate the formation of the Meisenheimer intermediate. Studies on the related compound, halogenated acenaphthenequinone, have shown that it reacts with various nucleophiles, suggesting that this compound might exhibit similar reactivity under appropriate conditions. nih.gov

| Nucleophile | Reagent Example | Hypothetical Product |

|---|---|---|

| Ammonia | NH3 | 5-Aminoacenaphthenone |

| Primary Amine | R-NH2 | 5-(Alkylamino)acenaphthenone |

| Hydroxide | NaOH | 5-Hydroxyacenaphthenone |

| Alkoxide | NaOR | 5-Alkoxyacenaphthenone |

Radical Reactions and Photochemical Pathways

Scientific literature containing specific studies on the radical and photochemical reactions of this compound is scarce. However, its potential reactivity can be inferred from the behavior of related aromatic ketones and haloarenes.

Radical Reactions

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. Halogenated aromatic compounds can participate in radical reactions, often involving the homolytic cleavage of the carbon-halogen bond. For this compound, a radical reaction could be initiated at the C-Cl bond. For instance, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). This process would replace the chlorine atom with a hydrogen atom to yield acenaphthenone.

Another potential site for radical reactions is the benzylic position of the five-membered ring. The hydrogens at these positions can be abstracted by radicals to form a resonance-stabilized benzylic radical. Subsequent reactions, such as radical bromination using N-bromosuccinimide (NBS) under UV light, could introduce a bromine atom at this position.

Photochemical Pathways

Aromatic ketones are known to be photochemically active. Upon absorption of UV light, the carbonyl group can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state has a biradical character and can participate in various photochemical reactions, such as hydrogen abstraction and cycloadditions.

For this compound, irradiation with UV light could lead to several pathways. The excited ketone could abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. Alternatively, photochemical reactions might involve the carbon-chlorine bond. The C-Cl bond in aromatic chlorides can undergo photolytic cleavage to generate an aryl radical and a chlorine radical, which can then initiate further reactions.

Related studies on the parent compound, acenaphthene, have shown that it can undergo photo-oxidation to yield acenaphthenone. tubitak.gov.tr This suggests that the acenaphthene skeleton is susceptible to photochemical transformations, and by extension, this compound would likely be photochemically active, potentially leading to degradation or transformation into other derivatives upon exposure to light.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloroacenaphthenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloroacenaphthenone, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom, as well as the anisotropic effects of the aromatic system. libretexts.org Protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the ring current. tau.ac.il The aliphatic protons of the ethylene (B1197577) bridge are expected to resonate further upfield.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | ~7.5 - 8.2 | Multiplet |

| Aromatic H | ~7.3 - 7.8 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-210 ppm for ketones. oregonstate.edu The aromatic carbons will resonate between 120 and 150 ppm, with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen's electronegativity. udel.edu The aliphatic carbons of the ethylene bridge will be the most shielded, appearing in the upfield region of the spectrum. udel.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 - 205 |

| Aromatic C-Cl | ~130 - 140 |

| Aromatic C | ~120 - 135 |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For ketones, this peak is typically sharp and intense, appearing around 1715 cm⁻¹. spectroscopyonline.com The presence of conjugation with the aromatic system can shift this frequency slightly lower. spectroscopyonline.com Other key absorptions include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic bridge (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic system in the 1400-1600 cm⁻¹ region. libretexts.org A C-Cl stretching vibration is also expected, typically in the fingerprint region between 850-550 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is observable, it is often weaker in the Raman spectrum compared to the IR spectrum. mdpi.com Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. nih.gov The C-Cl bond is also expected to produce a detectable Raman signal.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group/Bond | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3100 | ~3050 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 | ~2850 - 2960 |

| C=O Stretch | ~1700 - 1720 (Strong) | ~1700 - 1720 (Weak-Medium) |

| Aromatic C=C Stretch | ~1400 - 1600 (Multiple bands) | ~1400 - 1600 (Strong) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₂H₇ClO), the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. wpmucdn.com

The fragmentation of this compound is expected to be driven by the presence of the ketone and the aromatic system. Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.org This could lead to the loss of a CO molecule, resulting in a significant fragment ion. The stability of the aromatic system means that the molecular ion is likely to be relatively abundant. libretexts.org Other potential fragmentations include the loss of the chlorine atom.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity |

|---|---|

| 202/204 | [M]⁺ (Molecular Ion) |

| 174/176 | [M - CO]⁺ |

| 167 | [M - Cl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from the conjugated system of the acenaphthene (B1664957) core and the carbonyl group. Two main types of electronic transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. msu.edu The extended conjugation of the acenaphthenone system would lead to these absorptions occurring at longer wavelengths compared to simpler aromatic systems. msu.edu

n → π* transitions: These are lower-intensity absorptions due to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital of the C=O bond. upi.edu

Interactive Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~250 - 350 | High |

X-ray Crystallography for Solid-State Structural Determination and Molecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking of the aromatic rings or halogen bonding involving the chlorine atom. Based on the structure of the parent acenaphthene, which crystallizes in the orthorhombic crystal system with the space group P21ma, a similar but likely modified crystal packing would be expected for the chloro-derivative.

Interactive Table: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-9 |

| b (Å) | ~11-14 |

| c (Å) | ~8-12 |

| β (°) | ~90-110 (if monoclinic) |

Computational Chemistry and Theoretical Investigations of 5 Chloroacenaphthenone

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and ab initio methods are quantum chemical calculations used to predict the electronic properties of molecules. scholaris.ca DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems. rsc.orgrsc.org Ab initio methods, while typically more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data.

For 5-Chloroacenaphthenone, these calculations are fundamental in optimizing the molecular geometry to its lowest energy state. From this optimized structure, a variety of electronic properties can be determined to predict its reactivity. These properties include the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential across the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

In the case of this compound, FMO analysis identifies the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential, with higher HOMO energies indicating a greater propensity to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, with lower LUMO energies suggesting a greater ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich acenaphthene (B1664957) ring system, while the LUMO would likely be concentrated around the electron-withdrawing carbonyl group and the chlorinated carbon atom.

| Illustrative Hypothetical FMO Data for this compound | |

| Parameter | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -6.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.15 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.70 |

Electrostatic Potential (ESP) Mapping is a visualization method that illustrates the charge distribution within a molecule. libretexts.orgyoutube.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions of charge. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or nonpolar regions. For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Positive potential (blue) would likely be found near the hydrogen atoms of the aromatic ring.

Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point in the space of a molecule. It is a valuable descriptor for predicting sites susceptible to electrophilic attack. Regions with the lowest ALIE values correspond to the locations of the most loosely bound, most reactive electrons, such as those in lone pairs or π-bonds. For this compound, ALIE mapping would highlight the carbonyl oxygen and the π-system of the aromatic rings as regions with lower ionization energy, indicating them as likely sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, revealing information about its conformational flexibility and how it interacts with its environment.

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its behavior in different solvent environments (e.g., water, organic solvents). A simulation would typically involve placing the molecule in a box of solvent molecules and tracking the trajectories of all particles. This allows for the investigation of intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents, or π-stacking interactions between the aromatic rings of multiple this compound molecules. These simulations can help predict solubility and aggregation behavior. Furthermore, MD can be used to understand how this compound might interact with biological macromolecules, such as enzymes or DNA, by simulating the complex in a relevant environment.

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of intermediates and, crucially, the transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state determines the activation energy of the reaction.

For this compound, theoretical studies could investigate various reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic substitution on the aromatic ring. For example, the mechanism of a Grignard reaction could be modeled to understand the step-by-step process of nucleophilic addition to the carbonyl group. Calculations would determine the geometry of the transition state and its associated activation energy, providing insights into the reaction's feasibility and rate. These computational studies can also predict the regioselectivity and stereoselectivity of reactions. nih.gov

| Illustrative Hypothetical Reaction Energy Profile Data (Nucleophilic Addition) | |

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Transition State (TS) | +15.2 |

| Intermediate | -5.8 |

| Products | -20.5 |

Prediction of Spectroscopic Properties from Quantum Chemical Models

Quantum chemical models can accurately predict various spectroscopic properties of molecules, which is essential for interpreting experimental data and confirming molecular structures. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated spectrum with an experimental one, assignments of specific vibrational modes (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends) can be made with high confidence. Calculated frequencies are often scaled by a small factor to account for approximations in the computational method and anharmonicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations are performed by determining the magnetic shielding of each nucleus within the molecule. Predicted NMR spectra are a powerful tool for structure elucidation and verification.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths of a molecule. These correspond to the absorption maxima (λmax) in a UV-Vis spectrum and provide insight into the electronic structure and chromophores within the molecule.

For this compound, these predictive calculations would be instrumental in confirming its synthesis and characterizing its structure.

| Illustrative Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies | | | :--- | :--- | :--- | | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | | C=O Stretch | 1725 | 1710 | | Aromatic C=C Stretch | 1610 | 1600 | | C-Cl Stretch | 780 | 775 |

Derivatization and Application As a Versatile Chemical Building Block

Synthesis of Novel Derivatives and Functionalized Analogues from 5-Chloroacenaphthenone

The reactivity of the carbonyl group and the chloro-substituent in this compound allows for a wide range of chemical transformations, leading to the synthesis of novel derivatives and functionalized analogues.

One common approach involves the condensation of this compound with various binucleophiles to construct new heterocyclic rings. For instance, the reaction of α,β-unsaturated ketones, structurally similar to what can be derived from this compound, with reagents like hydrazine, urea, or guanidine can yield five, six, or seven-membered heterocyclic compounds such as pyrazoles, pyrimidones, and benzodiazepines. journalcra.com These reactions typically proceed through an initial addition to the carbonyl group followed by a cyclization-condensation step.

Another strategy for derivatization involves targeting the active methylene group adjacent to the carbonyl. Aldol-type condensation reactions with various aromatic aldehydes can introduce new carbon-carbon bonds and extend the π-conjugated system of the molecule. This approach is fundamental in the synthesis of chalcone-like structures, which are known precursors for a variety of heterocyclic compounds. journalcra.comsemanticscholar.org

Furthermore, the chlorine atom on the acenaphthene (B1664957) core can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This functionalization is crucial for tuning the electronic and photophysical properties of the resulting molecules.

The following table summarizes some potential synthetic pathways for the derivatization of this compound based on general organic synthesis principles:

| Reactant(s) | Reaction Type | Potential Product Class |

| Aromatic aldehydes | Aldol (B89426) Condensation | Chalcone-like derivatives |

| Hydrazine hydrate | Condensation/Cyclization | Pyrazole derivatives |

| Urea/Thiourea | Condensation/Cyclization | Pyrimidone/Pyrimidinethione derivatives |

| o-Phenylenediamine | Condensation/Cyclization | Benzodiazepine derivatives |

| Amines/Anilines | Reductive Amination | N-substituted acenaphthene derivatives |

Role as a Precursor in the Synthesis of Complex Organic Molecules

The functionalized derivatives obtained from this compound serve as key intermediates in the synthesis of more complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and extended π-systems.

The chalcone-like derivatives, for example, are versatile synthons for a variety of heterocyclic compounds. journalcra.comsemanticscholar.org Cyclization of these intermediates with different reagents can lead to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.

Moreover, the acenaphthene core of this compound can be a part of larger polycyclic aromatic systems. Through strategic coupling reactions, such as Suzuki or Sonogashira cross-coupling, the chloro-substituent can be replaced with aryl or alkynyl groups, extending the conjugation and creating more complex PAH structures. These larger aromatic systems are of interest for their unique electronic and photophysical properties.

Exploitation in Advanced Organic Synthesis Strategies and Methodologies

The synthesis of complex molecules from this compound can be enhanced by employing advanced organic synthesis strategies. Multi-component reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecular architectures. Designing such reactions with this compound as a key component could lead to the rapid assembly of diverse molecular libraries.

Photochemical cyclizations represent another advanced methodology that could be applied to derivatives of this compound. chim.it Irradiation of appropriately substituted derivatives could induce pericyclic ring-closing reactions, providing access to novel polycyclic and heterocyclic frameworks under mild conditions. chim.it

Potential Applications in Materials Science and Optoelectronic Systems

While specific research on the applications of this compound derivatives is limited, the structural motifs that can be synthesized from this precursor are known to have significant potential in materials science and optoelectronics.

The extended π-conjugated systems of polycyclic aromatic hydrocarbons and certain heterocyclic compounds derived from this compound are expected to exhibit interesting photophysical properties, such as fluorescence and phosphorescence. These properties are highly desirable for applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As organic semiconductors.

The ability to functionalize the core structure of this compound allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for optoelectronic devices to ensure efficient charge injection, transport, and recombination.

The following table outlines the potential optoelectronic applications and the corresponding desired properties of materials derived from this compound:

| Application | Desired Properties |

| OLEDs | High photoluminescence quantum yield, suitable HOMO/LUMO levels, good thermal stability |

| OPVs | Broad absorption in the solar spectrum, high charge carrier mobility, appropriate energy level alignment |

| OFETs | High charge carrier mobility, good on/off ratio, environmental stability |

Advanced Analytical Methodologies for Environmental Monitoring and Trace Detection of 5 Chloroacenaphthenone

Chromatographic Separation Techniques (e.g., GC-MS, HPLC) for Complex Mixture Analysis

The separation and quantification of 5-Chloroacenaphthenone from intricate environmental samples, such as soil, water, and air, necessitate powerful chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the cornerstones of such analyses, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling both qualitative identification and quantitative measurement. The high resolving power of capillary GC columns combined with the specificity of mass spectrometric detection allows for the reliable identification of this compound even in the presence of co-eluting interfering compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is often achieved using a diode-array detector (DAD) or a fluorescence detector (FLD), which can provide characteristic spectral information for compound identification. When coupled with mass spectrometry (LC-MS), HPLC offers enhanced selectivity and sensitivity.

A comparison of typical parameters for GC-MS and HPLC methods is presented in the table below.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Typical Column | Capillary column (e.g., DB-5ms) | C18 or other reversed-phase columns |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile, Water) |

| Detector | Mass Spectrometer (MS) | Diode-Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometer (MS) |

| Analyte Suitability | Volatile and semi-volatile compounds | Wide range of compounds, including non-volatile and thermally labile |

Development of Advanced Hyphenated Techniques for Ultra-Trace Detection and Quantification in Atmospheric Samples

The detection of this compound at ultra-trace levels in atmospheric samples presents a significant analytical challenge due to its low concentrations and the complexity of the atmospheric matrix. Advanced hyphenated techniques, which couple two or more analytical instruments, are crucial for achieving the required sensitivity and selectivity.

Techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) can provide enhanced separation capacity for complex atmospheric samples. In GCxGC, two columns with different stationary phases are connected in series, providing a much higher peak capacity than single-column GC. This allows for the separation of this compound from a multitude of other atmospheric constituents, reducing matrix effects and improving quantification accuracy.

Furthermore, the use of high-resolution mass spectrometry (HRMS) coupled with chromatographic separation offers significant advantages. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion, thus increasing the confidence in the identification of this compound at trace levels.

Method Validation for Environmental Sample Analysis and Source Apportionment

The reliability and accuracy of any analytical method used for environmental monitoring depend on a thorough validation process. Method validation ensures that the analytical procedure is fit for its intended purpose. For the analysis of this compound in environmental samples, the following parameters are typically evaluated:

Selectivity and Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.

Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The table below summarizes the key parameters for method validation.

| Validation Parameter | Description |

| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components. |

| Linearity | Proportionality of the signal to the analyte concentration over a given range. |

| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |

| Accuracy | Closeness of the test results obtained by the method to the true value. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Once a validated method is established, the data generated can be used for source apportionment studies. By analyzing the spatial and temporal distribution of this compound in the environment, along with other chemical markers, it is possible to identify its potential emission sources. Receptor models, such as Positive Matrix Factorization (PMF), can be applied to large datasets to deconvolve the measured concentrations into source-specific contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.